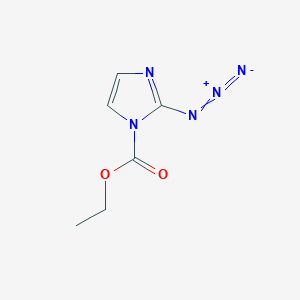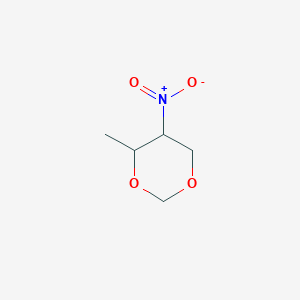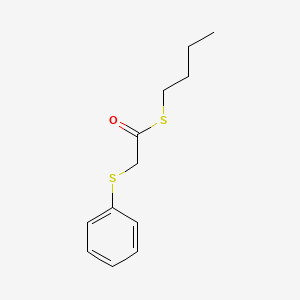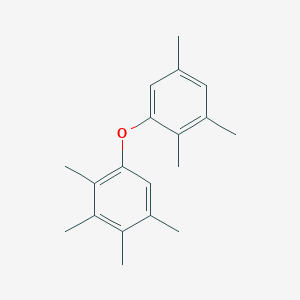
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene is an aromatic hydrocarbon compound characterized by a benzene ring substituted with four methyl groups and a phenoxy group substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene typically involves the alkylation of a tetramethylbenzene derivative with a trimethylphenol derivative under Friedel-Crafts alkylation conditions. Common reagents used in this process include aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Reduced aromatic compounds
Substitution: Nitro derivatives, sulfonic acid derivatives
Scientific Research Applications
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethylbenzene:
1,2,3,5-Tetramethylbenzene:
1,2,4,5-Tetramethylbenzene:
Uniqueness
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene is unique due to the presence of both tetramethyl and trimethylphenoxy substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
62787-18-2 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5-(2,3,5-trimethylphenoxy)benzene |
InChI |
InChI=1S/C19H24O/c1-11-8-12(2)15(5)18(9-11)20-19-10-13(3)14(4)16(6)17(19)7/h8-10H,1-7H3 |
InChI Key |
UMQJKKDCRPOIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




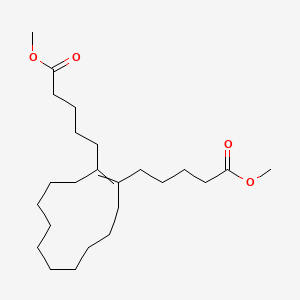



![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
